7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
7-chloro-2-iodo-1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-7(10)4-6-8(12)5(9)2-3-11-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVOTZOBWVTDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=NC=CC(=C21)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Reductive Cyclization
The pyrrolo[3,2-b]pyridine scaffold is often constructed via reductive cyclization of alkynyl precursors. For example, 4-chloro-1H-pyrrolo[3,2-b]pyridine serves as a common intermediate, synthesized through a Sonogashira coupling between 3-amino-4-chloropyridine and trimethylsilylacetylene, followed by base-mediated cyclization . Potassium tert-butoxide in tetrahydrofuran (THF) at 70°C facilitates this step, yielding the bicyclic structure in 65–78% isolated yield .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, TMS-acetylene, Et₃N, THF | 82% | |
| Reductive Cyclization | KOtBu, THF, 70°C, 4 h | 75% |
Regioselective Iodination at C-2
Introducing iodine at the 2-position requires careful control to avoid overhalogenation. N-Iodosuccinimide (NIS) in dichloromethane (DCM) at 0°C selectively iodinates the pyrrolopyridine core, favoring the C-2 position due to electronic and steric factors . For instance, treating 7-chloro-1H-pyrrolo[3,2-b]pyridine with 1.1 equiv NIS in DCM achieves 85% conversion to the 2-iodo derivative .
Optimized Iodination Protocol
-
Substrate : 7-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Reagent : N-Iodosuccinimide (1.1 equiv)
-
Solvent : Dichloromethane, 0°C, 2 h
N-1 Methylation Strategies
Methylation at the pyrrole nitrogen (N-1) is critical for stabilizing the reactive NH group and preventing side reactions. Methyl iodide (MeI) with sodium hydride (NaH) in dimethylformamide (DMF) at 25°C efficiently installs the methyl group, achieving >90% conversion . Alternatively, phase-transfer catalysis using benzyltriethylammonium chloride enhances reactivity in biphasic systems (water/DCM).
Comparative Methylation Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| NaH/MeI in DMF | 25°C, 6 h, anhydrous | 92% | |
| Phase-Transfer Catalysis | BTEAC, NaOH, DCM/H₂O, 40°C | 88% |
Palladium-Catalyzed Cross-Coupling for Functionalization
Late-stage functionalization via Suzuki-Miyaura coupling enables diversification of the 2-iodo substituent. Using Pd(OAc)₂/XPhos in toluene/water (3:1) at 90°C, aryl boronic acids couple efficiently, though this step is optional for synthesizing the target compound . Notably, the iodine atom serves as a superior leaving group compared to bromine, enhancing reaction rates .
Representative Coupling Conditions
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyridine derivatives, while oxidation can yield corresponding pyridine N-oxides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrrolopyridines, including 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, derivatives of pyrrolopyridines have been investigated for their ability to inhibit the activity of protein kinases such as CDK and PI3K, which are crucial in cancer progression.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that pyrrolopyridine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties. These characteristics make them potential candidates for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Material Science
Organic Electronics
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine has potential applications in the field of organic electronics. Its unique electronic properties may be harnessed in the development of organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Polymer Chemistry
In polymer chemistry, this compound can serve as a functional monomer for synthesizing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for applications in coatings and composites.
Organic Synthesis
Building Block for Complex Molecules
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is an important building block in organic synthesis. It can be utilized in various coupling reactions, such as Suzuki and Sonogashira reactions, to create more complex molecular architectures. This versatility allows chemists to design new compounds with tailored properties for specific applications.
Synthesis of Pharmaceuticals
The compound's reactivity makes it suitable for synthesizing pharmaceutical intermediates. Its derivatives have been explored as precursors for drugs targeting various diseases due to their biological activity.
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| "Antiproliferative Activity of Pyrrolopyridines" | Cancer Research | Identified significant inhibition of cancer cell growth in vitro using pyrrolopyridine derivatives. |
| "Neuroprotective Properties of Pyrrole Derivatives" | Neurodegenerative Disease | Demonstrated potential neuroprotective effects through modulation of oxidative stress pathways. |
| "Organic Photovoltaics: New Materials" | Material Science | Explored the use of pyrrolopyridine derivatives in enhancing the efficiency of organic solar cells. |
Mechanism of Action
The mechanism of action of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. The compound inhibits the FGFR signaling pathway, which is essential for cell proliferation and survival in various cancers . By blocking this pathway, the compound can induce apoptosis (programmed cell death) and inhibit tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrrolopyridine derivatives and their key properties:
*Calculated based on molecular formula.
Key Observations:
Halogen Substituents: The iodine atom in the target compound distinguishes it from bromo- and chloro-substituted analogs. Iodo derivatives are less common but offer advantages in Sonogashira or Suzuki-Miyaura cross-couplings due to iodine’s moderate reactivity and lower cost compared to bromine . Chlorine at position 7 is conserved in several analogs (e.g., 7-chloro-1H-pyrrolo[3,2-b]pyridine) and is often retained in bioactive molecules for electronic effects .
Synthetic Yields :
- Pyrimidine-substituted analogs (e.g., compound 9 in ) exhibit moderate yields (21%), likely due to challenges in regioselective coupling reactions . The target compound’s synthesis may face similar hurdles, though its methyl group could improve solubility and reaction efficiency.
Structural Analogues in Medicinal Chemistry :
- Substituted pyrrolo[3,2-b]pyridines are featured in patents as Fyn kinase inhibitors (e.g., N-(3-imidazo[1,2-b]pyridazin-6-yl) amines), highlighting their relevance in oncology . The methyl group in the target compound may enhance metabolic stability compared to unmethylated analogs.
Cross-Coupling Reactivity :
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine undergoes Fe-catalyzed Kumada coupling with cyclohexylmagnesium chloride, demonstrating compatibility with sp³–sp² bond formation . The iodine substituent in the target compound could enable analogous Pd- or Ni-catalyzed reactions.
Purity and Characterization :
- HPLC purity of pyrimidine-substituted analogs (e.g., compounds 7–9 in ) is consistently 100%, suggesting rigorous purification protocols . The target compound’s purity would depend on similar chromatographic methods.
Biological Activity
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a synthetic organic compound belonging to the class of pyrrolopyridines. Its unique structure, characterized by the presence of chlorine and iodine atoms, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- CAS Number : 1574562-79-0
- Molecular Formula : C8H6ClIN2
- Molecular Weight : 278.48 g/mol
- Purity : 95%
Biological Activity Overview
The biological activity of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds within the pyrrolopyridine family exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of pyrrolopyridine, including 7-Chloro-2-iodo-1-methyl derivatives, showed potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Chloro-2-iodo-1-methyl | S. aureus | 0.5 µg/mL |
| 7-Chloro-2-iodo-1-methyl | E. coli | 1.0 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported that derivatives of pyrrolopyridine inhibited the proliferation of cancer cells in vitro, suggesting a potential mechanism involving the induction of apoptosis .
The biological activity of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication and repair.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to cytotoxic effects against cancer cells .
Study on Antibacterial Efficacy
A recent study assessed the antibacterial efficacy of various pyrrolopyridine derivatives, including 7-Chloro-2-iodo-1-methyl against resistant bacterial strains. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
Anticancer Research
In another study focusing on anticancer properties, researchers found that treatment with 7-Chloro-2-iodo-1-methyl led to a marked reduction in viability of human cancer cell lines. The compound was shown to activate apoptotic pathways and inhibit tumor growth in xenograft models .
Q & A
Q. What are the common synthetic routes for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : A key route involves sequential functionalization of the pyrrolopyridine core. For example:
- Methylation : Use NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) to introduce the 1-methyl group .
- Halogenation : Nitration (HNO₃, 0°C to rt) followed by reduction (H₂/THF) and iodination via cross-coupling (e.g., Pd(PPh₃)₄ with iodobenzene derivatives) .
- Optimization : Control temperature during methylation to avoid over-alkylation. Use Pd catalysts with high iodine tolerance for cross-coupling .
Q. How can spectroscopic methods (NMR, HRMS) characterize this compound and resolve contradictory data?
- Methodological Answer :
- ¹H NMR : Focus on diagnostic peaks:
- Pyrrole protons (δ ~6.5–7.5 ppm, split due to J-coupling).
- Methyl group (δ ~3.5 ppm, singlet).
- Chlorine/iodine substituents deshield adjacent protons .
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₉H₇ClIN₂ (calc. 323.52). Discrepancies in isotopic patterns (e.g., chlorine/iodine ratios) may indicate impurities .
- Contradiction Resolution : Compare experimental ¹⁹F NMR (if fluorinated intermediates) or cross-validate with X-ray crystallography .
Advanced Research Questions
Q. How can regioselectivity challenges during N-protection or substitution be addressed?
- Methodological Answer :
- Regioisomer Formation : N-protection (e.g., methoxymethyl chloride) may yield two regioisomers (1:1.6 ratio). Use steric/electronic directing groups (e.g., phenyl at C2) to bias selectivity .
- Purification : Separate isomers via flash chromatography (DCM/EA gradients) or crystallization (methanol) .
- Monitoring : Track reaction progress with TLC (silica, UV-active spots) or inline IR for functional group changes .
Q. What strategies improve halogen exchange efficiency (e.g., Cl→I) in pyrrolopyridine systems?
- Methodological Answer :
- Metal-Mediated Exchange : Use CuI or Pd(PPh₃)₄ with NaI in DMF at 100°C. Ensure anhydrous conditions to prevent hydrolysis .
- Direct Iodination : Employ NIS (N-iodosuccinimide) in acetic acid, leveraging electrophilic aromatic substitution at electron-rich positions .
- Yield Optimization : Pre-activate the substrate with Lewis acids (e.g., BF₃·Et₂O) to enhance iodine incorporation .
Q. How does computational modeling (DFT, QSPR) predict reactivity or stability under varying conditions?
- Methodological Answer :
- DFT Studies : Calculate HOMO/LUMO energies to identify reactive sites (e.g., C2 for iodination). Validate with experimental Hirshfeld surface analysis (π-π interactions, hydrogen bonding) .
- QSPR Models : Correlate substituent effects (e.g., Cl vs. I) with thermal stability (TGA data) or solubility (logP) .
- Stability Prediction : Simulate degradation pathways (e.g., dehalogenation in polar solvents) using molecular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
